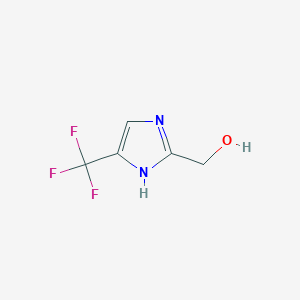

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol

Description

Properties

IUPAC Name |

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1,11H,2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPYMDSSNARDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol typically involves the introduction of a trifluoromethyl group to an imidazole precursor. One common method is the reaction of 2-methylimidazole with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

- Oxidation products include imidazole-2-carboxylic acid.

- Reduction products include various imidazole derivatives.

- Substitution products vary depending on the nucleophile used .

Scientific Research Applications

Anticancer Properties

Research has indicated that (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol and its derivatives may exhibit anticancer properties. For instance, compounds containing imidazole rings have been shown to inhibit various tyrosine kinases involved in cancer progression, including c-Abl and Bcr-Abl, which are crucial in leukemia treatment .

Anti-inflammatory Effects

Imidazole derivatives have been explored for their anti-inflammatory properties. Studies suggest that this compound could serve as a scaffold for developing new anti-inflammatory agents, leveraging the imidazole moiety's ability to modulate inflammatory pathways .

Antimicrobial Activity

The imidazole structure is known for its antimicrobial properties. Compounds like this compound may exhibit activity against a range of pathogens, making them potential candidates for developing new antibiotics or antifungal agents .

Drug Development

The trifluoromethyl group in this compound enhances the pharmacokinetic properties of drugs by improving metabolic stability and bioavailability. This has led to its inclusion in various drug discovery programs aimed at treating conditions such as cancer and inflammatory diseases .

FDA-Approved Drugs

Several FDA-approved drugs contain the trifluoromethyl group as part of their structure, highlighting its importance in medicinal chemistry. For example, drugs like Ubrogepant and Selinexor demonstrate how trifluoromethyl-substituted compounds can lead to effective therapeutic agents .

Case Studies

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Position and Solubility

- Target Compound: (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol Solubility: Limited solubility in methanol due to the hydrophobic trifluoromethyl group and aromatic core .

- Analog 1: (2-Phenyl-1H-imidazol-5-yl)methanol (CAS 43002-54-6) Substituents: Phenyl at position 2, hydroxymethyl at position 3. Solubility: Similar methanol insolubility, but the phenyl group may enhance π-π stacking, affecting crystallization .

- Analog 2: {1-Methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}methanol Substituents: Nitro and sulfonyl groups increase polarity but reduce solubility in non-polar solvents due to steric hindrance .

Key Insight : Substituent position (e.g., hydroxymethyl at position 2 vs. 5) significantly impacts solubility and intermolecular interactions.

Electronic Effects and Reactivity

- Target Compound : The -CF₃ group at position 5 strongly withdraws electrons, stabilizing the imidazole ring and directing electrophilic substitution to position 3.

- Analog 3: (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol (CAS 39811-07-9) Substituents: Fluorine at position 5 (less electron-withdrawing than -CF₃). Reactivity: Reduced ring deactivation compared to the target compound, leading to faster reaction rates in nucleophilic substitutions .

- Analog 4: (4-(Trifluoromethyl)phenyl)(5-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)methanone (11e) Substituents: -CF₃ on both aryl and imidazole groups; ketone replaces hydroxymethyl. Reactivity: The ketone enables conjugation, whereas the hydroxymethyl in the target compound favors hydrogen bonding .

Key Insight : Trifluoromethyl groups enhance metabolic stability but reduce electrophilic reactivity compared to halogens like fluorine.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Substituents (Position) | LogP* | Solubility in Methanol |

|---|---|---|---|---|

| This compound | C₅H₅F₃N₂O | -CF₃ (5), -CH₂OH (2) | 1.2 | Insoluble |

| (2-Phenyl-1H-imidazol-5-yl)methanol | C₁₀H₁₀N₂O | -Ph (2), -CH₂OH (5) | 1.5 | Insoluble |

| (5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol | C₈H₇FN₂O | -F (5), -CH₂OH (2) | 0.8 | Partially soluble |

*Predicted using fragment-based methods.

Biological Activity

(5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, influencing their interactions with biological targets. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₄F₃N₃O, with a molecular weight of approximately 175.1 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity and may enhance its binding affinity to various biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to active sites on proteins. The trifluoromethyl group may also play a role in modulating the electronic properties of the molecule, impacting its reactivity and interaction profiles.

Antiviral Activity

Recent studies have indicated that compounds containing imidazole rings exhibit significant antiviral properties. For instance, this compound has been evaluated for its activity against various viruses, including influenza and herpes simplex virus. In vitro assays have demonstrated that this compound can inhibit viral replication effectively.

| Virus | IC50 (µM) | Selectivity Index |

|---|---|---|

| Influenza H1N1 | 0.0027 | 3,663,901.03 |

| Herpes Simplex Virus 1 | 0.0022 | 29,296,272.73 |

These findings suggest that this compound may serve as a lead compound for antiviral drug development due to its low inhibitory concentration values and high selectivity indices .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549).

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| MCF-7 | <1 | 81 |

| A549 | <1 | 100 |

These results indicate that the compound possesses significant anticancer activity, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The trifluoromethyl group enhances hydrophobic interactions, while the imidazole moiety allows for versatile binding modes with biological targets. SAR studies have shown that modifications to the imidazole ring can lead to variations in potency and selectivity against different targets.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited potent antiviral activity against H1N1 with an IC50 value significantly lower than existing antiviral agents.

- Anticancer Trials : In preclinical trials, this compound was tested against multiple cancer cell lines with promising results indicating selective toxicity towards malignant cells while sparing normal cells.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for combination therapies in cancer treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5-(Trifluoromethyl)-1H-imidazol-2-yl)methanol, and what methodological optimizations improve yield?

- Answer : The compound is typically synthesized via condensation of trifluoromethyl-substituted benzimidazole precursors with methanol derivatives under basic conditions. For example, fluorinated benzimidazoles can undergo ribosylation with protected ribofuranose followed by deprotection using sodium methoxide to yield nucleoside analogs . Optimizations include using anhydrous solvents (e.g., dry methanol) to minimize side reactions and employing flash chromatography (dichloromethane:methanol gradients) for purification . Yield improvements (up to 60–70%) are achieved by controlling reaction temperatures (60–80°C) and stoichiometric ratios of reactants.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- NMR : H and C NMR confirm regiochemistry and hydroxyl group presence. For example, the hydroxyl proton appears as a broad singlet near δ 5.0–5.5 ppm .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] expected at m/z 207.07) .

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) assesses purity (>95%) and resolves isomeric byproducts .

Q. What preliminary biological activities have been reported for this compound?

- Answer : While direct studies on "this compound" are limited, structurally related trifluoromethyl-imidazole derivatives exhibit antifungal activity against Candida spp. (MIC 8–32 µg/mL) and inhibit tubulin polymerization in cancer cell lines (IC ~2–5 µM) . These findings suggest potential for antimicrobial and antiproliferative applications, though targeted assays are needed.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of the trifluoromethyl group in this compound?

- Answer : Density Functional Theory (DFT) calculations reveal that the electron-withdrawing trifluoromethyl group lowers the HOMO-LUMO gap (by ~1.2 eV vs. non-fluorinated analogs), enhancing electrophilic reactivity. Steric effects from the CF group also restrict rotational freedom, favoring planar imidazole ring conformations. These insights guide derivatization strategies for tuning reactivity .

Q. What experimental challenges arise in regioselective synthesis, and how are they resolved?

- Answer : Isomeric byproducts (e.g., 4- vs. 5-trifluoromethyl substitution) are common due to similar reactivity of imidazole positions. Strategies include:

- Directed metalation : Using lithium bases to selectively deprotonate specific ring positions .

- Chromatographic separation : Isocratic elution with dichloromethane:methanol (95:5) resolves isomers .

- Crystallography : Single-crystal X-ray diffraction definitively assigns regiochemistry .

Q. How do environmental degradation studies inform the safe use of this compound in biological systems?

- Answer : Preliminary environmental fate studies show that hydroxylated metabolites (via CYP450 oxidation) are less persistent (half-life <48 hours in soil vs. >14 days for the parent compound). However, the CF group resists hydrolysis, necessitating biodegradation assays with Pseudomonas spp. to assess mineralization pathways .

Q. What contradictions exist in reported biological data for similar trifluoromethyl-imidazoles, and how are they reconciled?

- Answer : Discrepancies in antifungal potency (e.g., MIC variations ±50% across studies) arise from differences in assay conditions (e.g., pH, inoculum size). Standardization using CLSI guidelines (e.g., M27-A3 for yeasts) and solvent controls (DMSO ≤1% v/v) improves reproducibility .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.